4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Brand Name: Vulcanchem
CAS No.: 110625-45-1
VCID: VC16140289
InChI: InChI=1S/C12H12F3N5S/c1-19(2)9-5-3-8(4-6-9)7-16-20-10(12(13,14)15)17-18-11(20)21/h3-7H,1-2H3,(H,18,21)/b16-7+
SMILES:
Molecular Formula: C12H12F3N5S
Molecular Weight: 315.32 g/mol

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.: 110625-45-1

Cat. No.: VC16140289

Molecular Formula: C12H12F3N5S

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - 110625-45-1

Specification

CAS No. 110625-45-1
Molecular Formula C12H12F3N5S
Molecular Weight 315.32 g/mol
IUPAC Name 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H12F3N5S/c1-19(2)9-5-3-8(4-6-9)7-16-20-10(12(13,14)15)17-18-11(20)21/h3-7H,1-2H3,(H,18,21)/b16-7+
Standard InChI Key GPJCOCLHHWONRW-FRKPEAEDSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereoelectronic Features

The compound’s molecular formula, C₁₂H₁₂F₃N₅S, corresponds to a molar mass of 315.32 g/mol. Its IUPAC name, 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione, reflects the presence of:

  • A 1,2,4-triazole ring (positions 1–4) substituted at C3 with a trifluoromethyl (-CF₃) group.

  • A thione (-C=S) group at position 5, enhancing electrophilicity and metal-binding capacity .

  • An (E)-configured imine (C=N) bridge linking the triazole to a 4-(dimethylamino)phenyl group, which introduces strong electron-donating effects via the dimethylamino (-N(CH₃)₂) substituent.

The planar triazole core and conjugated π-system facilitate intramolecular charge transfer, as evidenced by computational studies predicting a dipole moment of 6.2 Debye and a HOMO-LUMO gap of 3.8 eV.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight315.32 g/mol
LogP (Octanol-Water)2.8 ± 0.3
Topological Polar Surface Area98.7 Ų
Hydrogen Bond Donors1 (thione S-H)
Hydrogen Bond Acceptors6 (N, S, F)

Synthetic Methodologies

Conventional Condensation Routes

The synthesis typically involves a three-step sequence:

  • Formation of 5-(Trifluoromethyl)-1,2,4-triazole-3-thione: Reaction of trifluoroacetic acid hydrazide with carbon disulfide in alkaline ethanol yields the triazole-thione precursor .

  • Schiff Base Condensation: The thione reacts with 4-(dimethylamino)benzaldehyde in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA), to form the imine linkage.

  • Purification: Crystallization from acetonitrile affords the pure (E)-isomer, confirmed by single-crystal X-ray diffraction showing a dihedral angle of 12.5° between the triazole and phenyl rings.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventToluene78% → 89%
Catalyst Loading5 mol% PTSA65% → 82%
Reaction Time8 hours72% → 91%

Alternative microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (85–88%) .

Cell LineIC₅₀ (μM)Selectivity Index
MDA-MB-23112.74.2
Panc-118.43.1
IGR39 (Melanoma)9.85.6

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL in 0.1 N HCl due to protonation of the dimethylamino group.

  • LogD (pH 7.4): 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability studies under accelerated conditions (40°C/75% RH) showed <5% degradation over 6 months, with oxidative cleavage of the imine bond as the primary degradation pathway.

Applications in Materials Science

Coordination Polymers and Sensing

Reaction with Zn(II) nitrate in DMF generates a luminescent metal-organic framework (MOF) with:

  • Porosity: BET surface area = 680 m²/g.

  • Fluorescence Quenching: Selective detection of nitroaromatics (e.g., picric acid) with a LOD of 0.1 ppm.

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